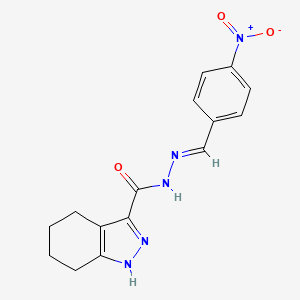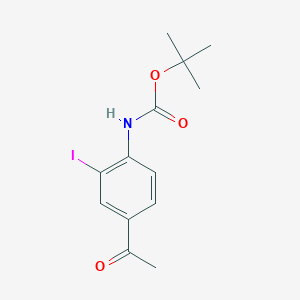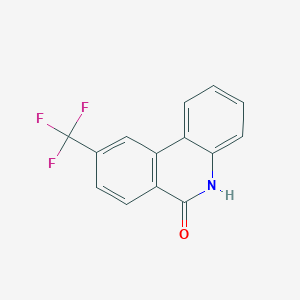
2-Chloro-1,5-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,5-dihydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, with the molecular formula C14H7ClO4, is characterized by the presence of chlorine and hydroxyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfonation Method: One common method involves the sulfonation of anthraquinone using sulfuric acid and mercury sulfate as a catalyst.
Benzoic Acid Method: Another method uses benzoic acid as a starting material. The process involves sulfonation, alkaline fusion, acidification, condensation, and cyclization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation Products: Various oxidized anthraquinone derivatives.
Reduction Products: Reduced anthracene derivatives.
Substitution Products: Substituted anthracene derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-1,5-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-1,5-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cellular responses.
Pathways Involved: It can induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
2-Chloro-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1,5-Dihydroxyanthraquinone: Similar in structure but lacks the chlorine atom, which affects its reactivity and applications.
9,10-Dihydroxyanthracene: Another related compound, differing in the position of hydroxyl groups and lacking chlorine.
Emodic Acid: A derivative with additional hydroxyl groups, showing different biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Propriétés
Numéro CAS |
61601-42-1 |
|---|---|
Formule moléculaire |
C14H7ClO4 |
Poids moléculaire |
274.65 g/mol |
Nom IUPAC |
2-chloro-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO4/c15-8-5-4-7-11(14(8)19)13(18)6-2-1-3-9(16)10(6)12(7)17/h1-5,16,19H |
Clé InChI |
WMILTKDCSNTJEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


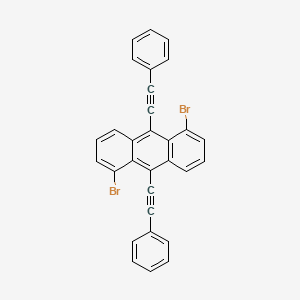
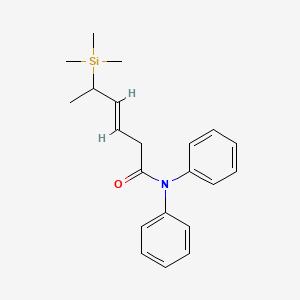


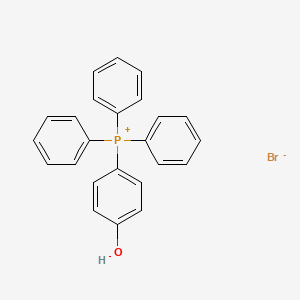
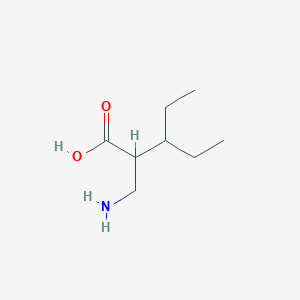
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
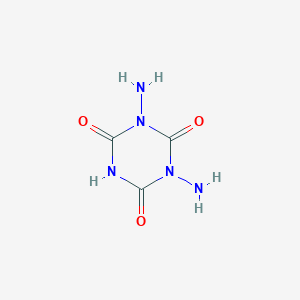
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
